N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide
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Overview
Description
N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a complex structure with a chlorinated indole core, an acetamide group, and a p-tolyloxypropyl side chain, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Attachment of the p-Tolyloxypropyl Side Chain: This step involves the nucleophilic substitution reaction where the indole derivative reacts with 3-(p-tolyloxy)propyl bromide in the presence of a base like potassium carbonate.
Acetylation: Finally, the compound undergoes acetylation using acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems might be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the p-tolyloxypropyl side chain, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Formation of N-oxide derivatives or hydroxylated products.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in biological studies due to its potential pharmacological activities. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development. Research has indicated its potential use in treating diseases such as cancer, inflammation, and microbial infections.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide: Unique due to its specific side chain and functional groups.
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure.
5-chloroindole: A simpler chlorinated indole derivative without additional functional groups.
Uniqueness
This compound stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique side chain and acetamide group provide distinct reactivity and biological activity compared to simpler indole derivatives.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across different fields
Properties
IUPAC Name |
N-[5-chloro-1-[3-(4-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-13-4-7-16(8-5-13)26-11-3-10-23-18-9-6-15(21)12-17(18)19(20(23)25)22-14(2)24/h4-9,12,19H,3,10-11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELSOHBGARBYKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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